molecular formula C10H23ClN2O2 B592138 tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride CAS No. 1179359-61-5

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride

Cat. No.: B592138
CAS No.: 1179359-61-5
M. Wt: 238.756
InChI Key: QNVUUFBWGBPXQW-UHFFFAOYSA-N
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Description

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride is a chemical compound with the molecular formula C10H23ClN2O2. It is commonly used in organic synthesis and research due to its unique properties and reactivity. This compound is often utilized as a protecting group for amines in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 4-amino-2-methylbutan-2-ol in the presence of hydrochloric acid. The reaction is carried out under inert atmosphere conditions at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .

Scientific Research Applications

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which provides unique reactivity and selectivity in chemical reactions. Its ability to act as a protecting group for amines makes it particularly valuable in organic synthesis and pharmaceutical development .

Biological Activity

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride is a compound belonging to the carbamate class, characterized by its unique structural features that include a tert-butyl group and an amino moiety. This article explores its biological activity, synthesis, potential applications, and relevant research findings.

  • Molecular Formula: C₁₀H₂₃ClN₂O₂
  • Molecular Weight: Approximately 238.75 g/mol
  • Structure: The compound features a tert-butyl group attached to a carbamate moiety, which is significant for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process ensures high purity and yield, making it suitable for further biological studies. The compound's reactivity as a nucleophile is primarily attributed to the amino group, allowing it to participate in various chemical reactions.

Research indicates that this compound exhibits potential biological activities through its interactions with various biological targets. Its binding affinity and mechanism of action can be crucial for understanding its therapeutic applications.

  • Nucleophilic Activity: The amino group contributes to the compound's nucleophilic properties, which may facilitate interactions with electrophilic centers in biological molecules.
  • Inhibition Studies: Interaction studies have shown that this compound can affect enzyme activity, potentially serving as an inhibitor for certain biological pathways.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • Enzyme Inhibition:
    • In vitro assays have demonstrated that derivatives of carbamate compounds can inhibit enzymes such as acetylcholinesterase, which is significant in neurodegenerative conditions like Alzheimer's disease .
    • The compound's structural similarities to known inhibitors suggest it may exhibit comparable inhibitory potency.
  • Cell Viability and Cytotoxicity:
    • Studies using cell lines have assessed the cytotoxic effects of related compounds. For instance, one study highlighted that certain derivatives showed minimal cytotoxicity even at high concentrations (10 µM), indicating a favorable safety profile .
  • Neuroprotective Effects:
    • The compound has been investigated for its protective effects against neurotoxic agents such as amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. Preliminary results suggest it may reduce oxidative stress and inflammation in neuronal cultures .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameIC50 (nM)CytotoxicityMechanism
Compound A480LowGSK-3β Inhibitor
Compound B360MinimalAcetylcholinesterase Inhibitor
tert-butyl (4-amino-2-methylbutan-2-yl)carbamate HClTBDTBDTBD

Properties

IUPAC Name

tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.ClH/c1-9(2,3)14-8(13)12-10(4,5)6-7-11;/h6-7,11H2,1-5H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVUUFBWGBPXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679635
Record name tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179359-61-5
Record name Carbamic acid, N-(3-amino-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1179359-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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